Annoglaxin

Description

Historical Context and Discovery of Annoglaxin

This compound was first brought to the scientific community's attention in 1999 through the work of Liu and colleagues. nih.gov It was isolated from the ethanolic extract of the leaves of the pond apple tree, Annona glabra. nih.govresearchgate.net The isolation process was guided by the brine shrimp lethality test (BST), a general bioassay used to screen for cytotoxic compounds. nih.govresearchgate.net

The discovery of this compound was part of a broader effort to identify and characterize the bioactive constituents of Annona species, which have been used in traditional medicine for various purposes. amazoniainvestiga.infotandfonline.com The elucidation of its structure was a significant event, revealing a novel molecular architecture within the acetogenin (B2873293) class. nih.gov This was achieved through meticulous spectroscopic analysis, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, with the absolute stereochemistry being determined by the advanced Mosher ester method. nih.gov

This compound was isolated as a whitish powder and its molecular formula was determined to be C35H62O8. nih.gov Structurally, it is classified as a mono-tetrahydrofuran (mono-THF) acetogenin. researchgate.netderpharmachemica.com What makes this compound particularly unique are the unusual positions of a hydroxyl (-OH) group at carbon-8 (C-8) and a carbonyl (C=O) group at carbon-12 (C-12) along its long aliphatic chain. nih.govresearchgate.net This specific arrangement of functional groups was a novel finding at the time and set this compound apart from other known acetogenins (B1209576). nih.gov

Significance of this compound within Annonaceous Acetogenin Research

Annonaceous acetogenins are renowned for their potent cytotoxic activities, primarily through the inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain. derpharmachemica.comnih.govnih.gov This mechanism disrupts ATP production, leading to cell death, and is particularly effective against cancer cells, which have high energy demands. nih.gov The significance of this compound in this field stems from its distinct structural features and its corresponding biological activity profile.

The unique placement of the hydroxyl and carbonyl groups in this compound provides valuable insights into the structure-activity relationships (SAR) of Annonaceous acetogenins. nih.govnih.govmdpi.com SAR studies aim to understand how the chemical structure of a molecule relates to its biological effect. mdpi.com The presence and position of functional groups like hydroxyls and THF rings are known to be crucial for the potency and selectivity of acetogenins. derpharmachemica.comnih.govmdpi.com Bis-THF acetogenins, for instance, are generally more potent than mono-THF acetogenins. derpharmachemica.comnih.gov this compound, being a mono-THF acetogenin with an atypical substitution pattern, serves as an important case study for refining these SAR models. researchgate.netnih.gov

The selective nature of this compound's cytotoxicity contributes to the ongoing quest for more targeted cancer therapies with fewer side effects. Its structure provides a unique template for the design and synthesis of new acetogenin analogues with potentially improved selectivity and therapeutic windows.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C35H62O8 |

| Appearance | Whitish powder |

| Classification | Mono-tetrahydrofuran Annonaceous Acetogenin |

| Key Structural Features | Hydroxyl group at C-8, Carbonyl group at C-12 |

Data derived from Liu et al. (1999). nih.gov

Table 2: Comparative Cytotoxicity Profile of Acetogenins from Annona glabra

| Compound | Target Cell Line | Activity |

| This compound | Human Breast Carcinoma (MCF-7) | Shows interesting selectivity |

| 27-hydroxybullatacin | Human Kidney Carcinoma (A-498) | Highly potent (over 100,000 times more potent than adriamycin) |

| Human Prostate Carcinoma (PC-3) | Highly potent (over 100,000 times more potent than adriamycin) | |

| Human Pancreatic Carcinoma (PACA-2) | Highly potent (over 100,000 times more potent than adriamycin) |

This table illustrates the differential cytotoxicity reported by Liu et al. (1999). nih.gov

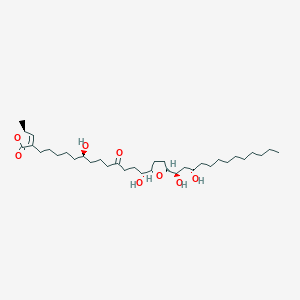

Structure

2D Structure

Properties

Molecular Formula |

C35H62O8 |

|---|---|

Molecular Weight |

610.9 g/mol |

IUPAC Name |

(2S)-4-[(6R,13R)-13-[(2R,5R)-5-[(1R,3S)-1,3-dihydroxytridecyl]oxolan-2-yl]-6,13-dihydroxy-10-oxotridecyl]-2-methyl-2H-furan-5-one |

InChI |

InChI=1S/C35H62O8/c1-3-4-5-6-7-8-9-12-17-30(38)25-32(40)34-23-22-33(43-34)31(39)21-20-29(37)19-14-18-28(36)16-13-10-11-15-27-24-26(2)42-35(27)41/h24,26,28,30-34,36,38-40H,3-23,25H2,1-2H3/t26-,28+,30-,31+,32+,33+,34+/m0/s1 |

InChI Key |

MLGJWMBFVBVZQY-YKAMULJSSA-N |

Isomeric SMILES |

CCCCCCCCCC[C@@H](C[C@H]([C@H]1CC[C@@H](O1)[C@@H](CCC(=O)CCC[C@@H](CCCCCC2=C[C@@H](OC2=O)C)O)O)O)O |

Canonical SMILES |

CCCCCCCCCCC(CC(C1CCC(O1)C(CCC(=O)CCCC(CCCCCC2=CC(OC2=O)C)O)O)O)O |

Synonyms |

annoglaxin |

Origin of Product |

United States |

Annoglaxin: Biosynthesis and Natural Occurrence

Isolation and Characterization from Natural Sources (e.g., Annona glabra)

Annoglaxin was first isolated from the leaves of the pond-apple tree, Annona glabra. nih.govresearchgate.net The discovery was the result of bioactivity-guided fractionation of ethanolic extracts from the plant's leaves, using the brine shrimp lethality test to direct the separation process. nih.gov

The structural elucidation of this compound was accomplished through comprehensive spectroscopic and chemical analyses. nih.gov High-resolution chemical ionization mass spectrometry (HRCIMS) confirmed its molecular formula as C₃₅H₆₂O₈. researchgate.net Analysis of its spectral data revealed several key structural features. Infrared (IR) spectroscopy indicated the presence of a carbonyl group, while ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy helped to piece together its complex structure. researchgate.net These analyses identified a γ-methyl α,β-unsaturated γ-lactone fragment, which is a characteristic feature of Annonaceous acetogenins (B1209576). sysrevpharm.orgresearchgate.net

A defining feature of this compound is the presence of a single tetrahydrofuran (B95107) (THF) ring. researchgate.net Spectroscopic data indicated that this THF ring is flanked by two hydroxyl (-OH) groups. researchgate.net Unusually, this compound also possesses a hydroxyl group at the C-8 position and a carbonyl group at the C-12 position. nih.govresearchgate.net The absolute stereochemistry of the molecule was definitively established using the advanced Mosher ester method. nih.gov

Table 1: Spectroscopic Data for this compound This table presents key ¹H and ¹³C NMR spectral data used in the characterization of this compound, as reported in the literature. researchgate.net

| Position | ¹³C NMR (δ) | ¹H NMR (δ) |

|---|---|---|

| 1 | 172.17 | - |

| 2 | 131.62 | - |

| 3 | - | 2.27 (m) |

| 8 | 71.28 | - |

| 12 | - | - |

| 15 | 74.15 | 3.40 |

| 16 | 82.21 | 3.80 |

| 19 | 82.57 | 3.80 |

| 20 | 70.33 | 3.80 |

| 22 | 68.85 | - |

| 33 | 150.59 | 6.99 (d) |

| 34 | 78.15 | 5.00 (dq) |

Elucidation of Proposed Biosynthetic Pathways for Annonaceous Acetogenins

The biosynthesis of Annonaceous acetogenins, including this compound, is hypothesized to originate from the polyketide pathway. sysrevpharm.org This pathway is similar to fatty acid synthesis and involves the sequential condensation of small carboxylic acid units. ftb.com.hrwikipedia.org Acetogenins are derivatives of long-chain fatty acids, typically containing 32 or 34 carbon atoms, which are combined with a 2-propanol unit to form a terminal γ-lactone ring. sysrevpharm.orgmdpi.com

The formation of the characteristic THF ring is a key step in the biosynthesis. It is proposed that the long polyketide chain undergoes epoxidation at specific double bonds, creating one or more epoxide rings. core.ac.ukmdpi.com This is followed by a cascade of cyclization reactions where the epoxide rings are opened, leading to the formation of the THF core. mdpi.com For mono-THF acetogenins with two flanking hydroxyl groups, such as this compound, the proposed pathway involves the epoxidation of a precursor with cis-cis or trans-cis dienes, followed by cyclization. core.ac.uk

The final step in the formation of many acetogenins is the creation of the α,β-unsaturated γ-lactone ring at one end of the carbon chain. mdpi.com The discovery of acetogenins with different structural features, such as those containing double bonds, has provided further evidence supporting these hypothesized biogenetic pathways. core.ac.uknih.gov

Enzymatic and Genetic Aspects of this compound Biosynthesis

While the precise enzymes and genes responsible for this compound biosynthesis have not been specifically isolated or characterized, the proposed pathway provides a framework for understanding the types of enzymes involved. The entire process is orchestrated by a complex series of enzymes. mdpi.comebi.ac.uk

The initial formation of the long carbon chain is catalyzed by polyketide synthases (PKSs) . ftb.com.hrwikipedia.orgmdpi.com These are large, multi-domain enzymes that iteratively condense starter units (like acetyl-CoA) and extender units (like malonyl-CoA) to build the polyketide backbone. wikipedia.org Subsequent modifications to this backbone are carried out by a suite of tailoring enzymes. Epoxidases are required to form the epoxide rings from double bonds in the fatty acid chain. Following epoxidation, cyclases would catalyze the ring-opening and subsequent formation of the THF ring. Other enzymes, such as hydroxylases and reductases , are responsible for adding the various hydroxyl groups and modifying other functional groups along the chain. wikipedia.org

The study of the specific genetics of acetogenin (B2873293) biosynthesis has been challenging. sysrevpharm.org A major hurdle is the difficulty in establishing and maintaining tissue cultures of Annonaceous plants, which slows down research into their genetic and enzymatic pathways. sysrevpharm.org This has limited the amount of direct experimental data on the biogenesis of these compounds. sysrevpharm.org However, recent advances in genome sequencing, such as the sequencing of Annona cherimola, have led to the identification of a putative gene cluster potentially responsible for acetogenin biosynthesis, which provides a valuable resource for future research in this area. mdpi.comresearchgate.net This conservation of a genetic program across species suggests that the biosynthesis of these complex molecules is a significant and evolutionarily conserved trait within the Annonaceae family. scielo.brresearchgate.net

Chemical Synthesis and Analog Development of Annoglaxin

Strategies for Total Synthesis of Annoglaxin

The total synthesis of Annonaceous acetogenins (B1209576) is a complex endeavor due to their challenging structural features, including multiple contiguous stereocenters and the presence of THF rings and a γ-lactone moiety plantaedb.com. While specific details on the total synthesis of this compound are not extensively detailed in the provided search results, the strategies employed for the total synthesis of other Annonaceous acetogenins are relevant, as they share common structural motifs plantaedb.comctdbase.org.

Key Synthetic Methodologies and Stereochemical Control

Key synthetic methodologies for constructing the complex architecture of Annonaceous acetogenins often involve convergent strategies, assembling the molecule from smaller, appropriately functionalized chiral building blocks plantaedb.com. Control over the stereochemistry of the multiple chiral centers, particularly within and adjacent to the THF rings, is paramount plantaedb.com.

Common approaches for establishing stereochemistry include:

Asymmetric Epoxidation and Dihydroxylation: Reactions such as the Sharpless asymmetric epoxidation or dihydroxylation are frequently used to introduce hydroxyl groups with defined stereochemistry, which can then be manipulated to form the THF rings plantaedb.com.

Chiral Pool Synthesis: Utilizing readily available chiral natural products or their derivatives as starting materials provides a direct route to incorporating specific stereocenters plantaedb.com.

Ring-Closing Metathesis: This powerful technique has been employed to form cyclic structures, including the THF rings found in acetogenins.

Lactone Formation: The terminal γ-lactone is a defining feature, and its formation typically involves the cyclization of a precursor acid or ester plantaedb.com.

Stereochemical control during the formation of the THF rings is particularly critical and can be achieved through various methods, often relying on the stereochemistry of preceding functional groups or the use of chiral auxiliaries or catalysts plantaedb.com.

Challenges and Advances in this compound Total Synthesis

The total synthesis of Annonaceous acetogenins, including this compound as a representative member of this class, faces several challenges. These include the often low natural abundance of these compounds, the complexity of their structures with multiple stereocenters, and the need for highly selective reactions to control stereochemistry plantaedb.com. Achieving high yields and purity for multi-step syntheses is also a significant challenge.

Design and Synthesis of this compound Analogues and Derivatives

The design and synthesis of analogs and derivatives of natural products like this compound are crucial for structure-activity relationship (SAR) studies and the potential development of compounds with improved properties. SAR studies aim to understand how modifications to the chemical structure affect biological activity.

Rational Design Principles for Structure-Activity Relationship (SAR) Studies

Rational design of this compound analogs for SAR studies is guided by the structural features believed to be important for its biological activity. For Annonaceous acetogenins in general, the integrity of the THF ring system, the stereochemistry of the hydroxyl groups, the length and nature of the aliphatic chain, and the presence of the terminal γ-lactone are all considered key elements influencing activity plantaedb.comresearchgate.net.

Design principles often involve systematic modifications to these regions:

Modifications to the Aliphatic Chain: Varying the chain length, introducing double or triple bonds, or adding branching can probe the importance of lipophilicity and shape plantaedb.com.

Alterations to the THF Ring(s): Changing the number, position, or stereochemistry of the THF rings, or replacing them with other cyclic systems, can reveal their role in target interaction plantaedb.com.

Modification of Hydroxyl Groups: Acetylation, alkylation, or oxidation of the hydroxyl groups can assess their contribution to binding and activity plantaedb.com.

Variations in the Lactone Moiety: Modifying the γ-lactone ring or replacing it with other functional groups can provide insights into its necessity for activity plantaedb.comresearchgate.net.

By synthesizing and testing a series of such analogs, researchers can build a comprehensive picture of the structural requirements for this compound's activity.

Novel Synthetic Approaches for this compound Analogue Diversification

Synthesizing a diverse range of this compound analogs requires efficient and flexible synthetic approaches plantaedb.com. Novel synthetic methodologies are continuously being developed to facilitate this diversification.

Approaches include:

Late-Stage Functionalization: Introducing modifications late in the synthesis of a common intermediate can efficiently generate a library of analogs.

Combinatorial Chemistry: While challenging for complex natural products, principles of combinatorial synthesis can be applied to generate focused libraries of analogs with systematic variations plantaedb.com.

Chemoenzymatic Synthesis: Combining chemical and enzymatic transformations can offer advantages in terms of selectivity and efficiency for certain modifications.

Development of Modular Syntheses: Designing synthetic routes that allow for easy interchange of different building blocks facilitates the creation of diverse analogs plantaedb.com.

These approaches aim to provide access to a wide chemical space around the this compound structure, enabling comprehensive SAR studies and the identification of analogs with potentially improved potency or selectivity.

Molecular and Cellular Mechanisms of Action of Annoglaxin

Identification of Annoglaxin's Molecular Targets

The primary molecular target for the vast majority of annonaceous acetogenins (B1209576) is Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain. nih.govresearchgate.netresearchgate.net This inhibition disrupts cellular energy production, leading to a cascade of downstream effects.

Protein Interaction Profiling and Target Deconvolution

Direct protein interaction profiling and target deconvolution studies specifically for this compound have not been reported in the available scientific literature. However, the field of natural product research has developed several powerful techniques for such investigations. These methods are crucial for identifying the direct binding partners of a bioactive compound and elucidating its mechanism of action.

General Methodologies for Target Identification:

Affinity-Based Protein Profiling (AfBPP): This technique involves chemically modifying the natural product with a tag (e.g., biotin) to create a probe. This probe is then used to "pull down" its interacting proteins from a cell lysate, which are subsequently identified by mass spectrometry. mdpi.com

Cellular Thermal Shift Assay (CETSA): This label-free method relies on the principle that the binding of a ligand to its target protein can alter the protein's thermal stability. Changes in protein denaturation temperature upon treatment with the compound can be monitored to identify targets. mdpi.com

Chemical Proteomics: This broad set of techniques uses chemical probes to map drug-protein interactions directly in complex biological systems, helping to identify both on-target and off-target interactions. jst.go.jp

These methodologies could be applied to this compound to definitively identify its molecular targets and interaction partners within the cell.

Enzyme Modulation and Binding Kinetics

Annonaceous acetogenins are well-documented as potent inhibitors of mitochondrial Complex I. researchgate.netresearchgate.net Studies on various acetogenins have shown that they bind to the enzyme, blocking the electron transfer from NADH to ubiquinone. This inhibition leads to a decrease in ATP synthesis and can induce the production of reactive oxygen species (ROS).

While specific binding kinetics for this compound have not been published, research on other acetogenins, such as rolliniastatin-1 (B1242853) and rolliniastatin-2 (B1241698), has demonstrated their high potency, with inhibitory constants (Ki) in the nanomolar range, making them more powerful than the classic Complex I inhibitor, rotenone (B1679576). researchgate.net The binding of some acetogenins appears to be mutually exclusive with piericidin A, another Complex I inhibitor, suggesting overlapping binding sites. researchgate.net However, rolliniastatin-2 has shown unique properties by not appearing to overlap with the rotenone binding site, indicating the possibility of different binding modes among acetogenins. researchgate.net

Cellular Pathway Perturbations by this compound in Research Models

The inhibition of Complex I by acetogenins triggers significant disruptions in cellular pathways, primarily those related to energy metabolism, cell survival, and proliferation.

Analysis of Signal Transduction Pathways

The cellular consequences of Complex I inhibition by acetogenins are multifaceted and can lead to the perturbation of several key signaling pathways:

AMPK/mTOR Pathway: The depletion of cellular ATP by acetogenins can lead to the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. plos.org Activated AMPK can then inhibit the mammalian target of rapamycin (B549165) (mTOR) pathway, which is crucial for cell growth and proliferation. plos.orgfrontiersin.org An acetogenin (B2873293) mimic, AA005, was shown to activate AMPK and inhibit mTOR complex 1, leading to growth inhibition and autophagy in colon cancer cells. plos.org

Apoptosis Induction: Many acetogenins are potent inducers of apoptosis (programmed cell death). rsc.org This can occur through the mitochondrial (intrinsic) pathway, initiated by the disruption of mitochondrial function. Some acetogenins have been shown to interact with proteins of the Bcl-2 family, which are key regulators of apoptosis. dovepress.com For instance, in silico studies have suggested that acetogenins like annomuricin A and annohexocin (B14071144) can bind strongly to the anti-apoptotic protein Bcl-Xl. dovepress.com

STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is often constitutively active in cancer cells and promotes proliferation and survival. Some acetogenins have been found to inhibit the activation of STAT3. frontiersin.org

EGFR Signaling: In silico studies have suggested that acetogenins may inhibit the epidermal growth factor receptor (EGFR) signaling cascade, which is often dysregulated in cancer. nih.gov

Gene Expression and Proteomic Responses

The profound cellular changes induced by acetogenins are reflected in altered gene expression and proteomic profiles. While specific data for this compound is not available, studies on other acetogenins and related compounds provide insights into the expected responses.

Gene Expression: Treatment of cells with acetogenins can lead to changes in the expression of genes involved in cell cycle control, apoptosis, and stress responses. For example, some acetogenins can cause cell cycle arrest in the G1 phase by downregulating the expression of cyclin D1. mdpi.com

Proteomics: Proteomic analyses can provide a global view of the changes in protein abundance in response to a compound. frontlinegenomics.com Such studies on cells treated with acetogenins would likely reveal alterations in the levels of proteins involved in mitochondrial function, energy metabolism, apoptosis, and cell signaling. frontiersin.orgcuni.cz For example, a proteomics approach identified mortalin (HSPA9) as a target of a poly-brominated acetogenin, mycalin A. mdpi.com

Structure-Activity Relationships (SAR) of this compound and its Analogues

The structure-activity relationship (SAR) studies of annonaceous acetogenins aim to identify the chemical features that are crucial for their biological activity, primarily their cytotoxicity and inhibition of Complex I. jst.go.jp Although SAR studies specifically focused on this compound are not available, a wealth of information from other natural and synthetic acetogenins provides a general understanding. mdpi.comresearchgate.net

The general structure of an acetogenin consists of a long hydrocarbon chain, one or more tetrahydrofuran (B95107) (THF) rings, and a terminal α,β-unsaturated γ-lactone ring. researchgate.netbeilstein-journals.org

Key Structural Features Influencing Activity:

The γ-Lactone Ring: This moiety was initially thought to be essential for activity, potentially acting as a Michael acceptor. However, studies with synthetic analogues have shown that it can be replaced with other functional groups, such as thiophene (B33073) carboxamides or pyrimidines, while retaining or even enhancing activity. jst.go.jpjst.go.jp

The THF Ring System: The number, position (adjacent or non-adjacent), and stereochemistry of the THF rings significantly influence the biological activity. researchgate.netjst.go.jp The THF core is believed to be crucial for the correct positioning of the molecule within its target protein.

The Hydrocarbon Chain: The length and flexibility of the alkyl chain that links the THF core and the lactone ring are critical for potent inhibition of Complex I. jst.go.jp This spacer region is thought to allow the two ring systems to adopt an optimal spatial arrangement for binding to the enzyme. jst.go.jp Shortening the alkyl chain in the "tail" part of the molecule has been shown to significantly decrease activity. jst.go.jp

Hydroxyl Groups: The presence and position of hydroxyl groups along the hydrocarbon chain can also modulate activity. researchgate.net

The development of synthetic analogues has been instrumental in elucidating these SARs. mdpi.comut.ee For instance, mimics where the THF rings are replaced by ethylene (B1197577) glycol ether units have shown potent biological activity, demonstrating that the core structure can be simplified while retaining the essential functionalities. nih.gov

Table of Annonaceous Acetogenins and their Reported Activities

| Compound Name | Source Organism | Reported Biological Activity |

| This compound | Annona glabra | Cytotoxic, likely Complex I inhibitor |

| Bullatacin | Annona bullata | Potent Complex I inhibitor, cytotoxic |

| Squamocin | Annona squamosa | Complex I inhibitor, induces apoptosis, cytotoxic |

| Rolliniastatin-1 | Rollinia mucosa | Potent Complex I inhibitor, cytotoxic |

| Annonacin | Annona muricata | Neurotoxic, Complex I inhibitor |

This interactive table summarizes the source and key reported activities of this compound and a few other well-studied annonaceous acetogenins.

Correlating Structural Features with Molecular Interactions

The biological activity of this compound is not attributed to a single moiety but rather to the collective contribution of its distinct structural components. The molecule's architecture, featuring a mono-tetrahydrofuran (THF) ring, an α,β-unsaturated γ-lactone, and a long aliphatic chain, is optimized for interaction with mitochondrial Complex I. nih.govmdpi.com The relationship between these structural elements and their role in molecular interactions is a key aspect of its mechanism of action.

The primary mechanism involves the inhibition of NADH-ubiquinone oxidoreductase, which is a critical enzyme in the mitochondrial respiratory chain. core.ac.uk This leads to a reduction in ATP production, which is particularly detrimental to cells with high energy demands, such as cancer cells. google.com The key structural components of ACGs like this compound that are essential for this potent inhibitory activity include the terminal α,β-unsaturated γ-lactone ring, the central THF ring system with its flanking hydroxyl groups, and the length of the alkyl chain that connects these two core features. mdpi.comresearchgate.net Studies have shown that the spatial distance between the THF core and the lactone ring is a critical determinant of cytotoxic potency. google.comacs.org

| Structural Feature | Description | Role in Molecular Interaction & Activity |

|---|---|---|

| α,β-Unsaturated γ-Lactone Ring | A five-membered lactone ring with a double bond adjacent to the carbonyl group and a methyl substituent. | Considered the primary "warhead" of the molecule. It is crucial for binding to and inhibiting mitochondrial Complex I. The methyl group on the lactone has been identified as critical for potent activity. nih.gov |

| Mono-Tetrahydrofuran (THF) Ring | A single, five-membered saturated ether ring located in the aliphatic chain, often flanked by hydroxyl groups. | The THF ring system and its associated hydroxyl groups anchor the molecule within the binding site of the target protein. The number and position of THF rings influence the molecule's overall conformation and potency. nih.govmdpi.com |

| Aliphatic Hydrocarbon Chain | A long, flexible chain of carbon atoms connecting the THF ring system to the γ-lactone ring. | Acts as a spacer, determining the optimal distance and orientation between the THF and lactone moieties for effective binding to Complex I. The length and flexibility of this spacer are essential for potent inhibitory activity. google.comcapes.gov.br |

| Hydroxyl (OH) Groups | One or more hydroxyl groups positioned along the aliphatic chain, often flanking the THF ring. | These polar groups are believed to form hydrogen bonds with amino acid residues within the enzyme's binding pocket, contributing to the stability of the drug-target complex and overall activity. mdpi.com |

Stereochemical Influence on Activity and Specificity

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor that dictates the biological activity of chiral molecules like this compound. mhmedical.comnih.gov The presence of multiple chiral centers in the THF ring and along the hydrocarbon chain results in numerous possible stereoisomers, which can exhibit significantly different biological potencies. uou.ac.in The precise spatial orientation of the functional groups is paramount for effective interaction with the chiral environment of the biological target, such as the binding pocket of an enzyme. mhmedical.comnih.gov

For Annonaceous acetogenins, the absolute configuration of the chiral centers, particularly those on the THF ring and the carbons bearing hydroxyl groups, profoundly influences their inhibitory effect on mitochondrial Complex I. mdpi.comcore.ac.uk Research on various ACGs has demonstrated that specific stereochemical arrangements can lead to vastly different levels of activity. For instance, studies on bis-adjacent THF acetogenins revealed that compounds with a threo-trans-threo-trans-erythro configuration across their THF core were significantly more potent than other stereoisomers. acs.org This highlights that a precise three-dimensional fit is required for optimal inhibition.

While some research suggests that the stereochemistry around the THF rings may be less critical for certain acetogenins, the consensus in the field is that stereochemical configuration is a key determinant of potency and specificity. capes.gov.br The determination of the absolute configuration of these natural products is therefore a crucial step in understanding their structure-activity relationships. acs.orgscielo.br

| Stereochemical Factor | Observation in Related Acetogenins | Impact on Activity and Specificity |

|---|---|---|

| Absolute Configuration of THF Ring System | In bis-THF acetogenins, the relative stereochemistry of the hydroxyls and the alkyl substituents on the rings is crucial. A threo-trans-threo-trans-erythro arrangement was found to be the most potent against multidrug-resistant cancer cells. acs.org | Defines the overall shape of the molecule, which must be complementary to the topology of the enzyme's binding site for high-affinity interaction and potent inhibition. |

| Configuration of Flanking Hydroxyl Groups | The stereochemistry of carbinol centers (carbons bearing -OH groups) flanking the THF ring system affects binding affinity. | The specific (R) or (S) configuration determines the direction of hydrogen bonds, influencing the stability and specificity of the inhibitor-enzyme complex. core.ac.uk |

| Relative Stereochemistry between Chiral Centers | The relative arrangement of multiple chiral centers along the aliphatic chain can alter the molecule's preferred conformation in solution. | Affects the flexibility and the spatial positioning of the terminal lactone ring relative to the THF core, which is critical for aligning correctly within the binding site of Complex I. capes.gov.br |

Advanced Spectroscopic and Stereochemical Investigations of Annoglaxin

Application of High-Resolution NMR Spectroscopy for Annoglaxin Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for the de novo structure elucidation of novel compounds. nih.gov For this compound, a suite of high-resolution one-dimensional (1D) and two-dimensional (2D) NMR experiments were employed to piece together its molecular framework.

To assemble the molecular puzzle, a series of 2D NMR experiments were crucial. Correlation Spectroscopy (COSY) experiments established the proton-proton coupling networks, allowing for the identification of spin systems and the connection of adjacent protons. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlated each proton to its directly attached carbon, building the C-H bond framework. Further insights were gained from Heteronuclear Multiple Bond Correlation (HMBC) experiments, which reveal long-range correlations between protons and carbons (typically over two to three bonds). These HMBC correlations were instrumental in connecting the individual spin systems and piecing together the complete carbon skeleton of this compound. The relative stereochemistry of the molecule was investigated using Nuclear Overhauser Effect Spectroscopy (NOESY), which identifies protons that are close in space, thereby defining their spatial relationships.

Table 1: Representative ¹H and ¹³C NMR Data for a Key Structural Fragment of this compound

| Position | δC (ppm) | δH (ppm, mult., J in Hz) | Key HMBC Correlations | Key NOESY Correlations |

| 1 | 172.5 | - | H-2, H-3 | - |

| 2 | 52.8 | 2.60 (dd, 8.5, 4.0) | C-1, C-3, C-4 | H-3, H-9 |

| 3 | 70.1 | 4.15 (m) | C-1, C-2, C-4, C-5 | H-2, H-4 |

| 4 | 35.4 | 1.80 (m), 2.10 (m) | C-2, C-3, C-5, C-6 | H-3, H-5 |

| 5 | 85.2 | 4.50 (d, 6.0) | C-4, C-6, C-9 | H-4, H-6 |

Note: The data presented is illustrative of the types of information obtained from NMR analysis.

Chiroptical Spectroscopic Techniques for Absolute Stereochemistry Determination (e.g., ECD, VCD)

While NMR spectroscopy is excellent for determining the planar structure and relative stereochemistry, establishing the absolute configuration of a chiral molecule like this compound requires chiroptical methods. nih.govmdpi.com Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful techniques that provide this crucial stereochemical information by measuring the differential absorption of left and right circularly polarized light. frontiersin.orgbiotools.us

For this compound, the experimental ECD spectrum was measured and compared with the theoretically calculated spectra for its possible enantiomers. frontiersin.orguniv-amu.fr This comparison, particularly the sign of the Cotton effects in the 200-400 nm region, allowed for the unambiguous assignment of the absolute configuration of the chromophore-containing portions of the molecule. mdpi.comfrontiersin.org

VCD spectroscopy offered a complementary approach, focusing on the vibrational transitions in the infrared region of the spectrum. biotools.us The experimental VCD spectrum of this compound was compared against the predicted VCD spectrum generated through quantum chemical calculations for a specific enantiomer. A strong correlation between the experimental and calculated spectra provided definitive evidence for the absolute stereochemistry of all stereocenters in the molecule. biotools.us This dual approach, utilizing both ECD and VCD, adds a high degree of confidence to the assigned absolute configuration.

X-ray Crystallography of this compound and its Complexes

X-ray crystallography is considered the gold standard for molecular structure determination, providing an unequivocal three-dimensional picture of a molecule's atomic arrangement in the solid state. wikipedia.orgfrontiersin.org The successful crystallization of this compound, or a suitable derivative, was a critical step in its structural verification.

Obtaining single crystals of sufficient quality for X-ray diffraction analysis can be a challenging process. nih.gov For this compound, this was achieved through careful experimentation with various solvents and crystallization conditions. The resulting crystals were then subjected to X-ray diffraction, where the pattern of diffracted X-rays was used to calculate the electron density map of the molecule. wikipedia.org

The refined crystal structure of this compound not only confirmed the planar structure and relative stereochemistry determined by NMR but also provided an independent and definitive determination of its absolute stereochemistry. wikipedia.org This technique offers precise bond lengths, bond angles, and torsional angles, solidifying the structural model obtained from spectroscopic methods.

Mass Spectrometry-Based Approaches for Complex Structural Insights

Mass spectrometry (MS) is a fundamental analytical technique that provides information about a molecule's mass and fragmentation pattern, offering valuable insights into its structure. nsf.govnih.gov High-Resolution Mass Spectrometry (HRMS) was initially used to determine the precise molecular weight of this compound, which allowed for the calculation of its molecular formula.

Tandem mass spectrometry (MS/MS) experiments were then conducted to probe the molecule's connectivity. nsf.gov In these experiments, the protonated molecule of this compound was isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provided a wealth of structural information, as the molecule breaks apart at its weakest bonds. The analysis of these fragments helped to confirm the sequence of structural motifs within this compound, corroborating the structure built from NMR data. While a full experimental mass spectrum for this compound is not publicly available, a predicted GC-MS spectrum exists, which can serve as a guide for identification. hmdb.ca

Computational and Theoretical Studies of Annoglaxin

Molecular Docking Simulations of Annoglaxin-Target Interactions.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) to another (receptor) when bound to form a stable complex. For this compound, molecular docking simulations are utilized to explore its potential binding interactions with various biological targets, such as proteins. researchgate.netresearchgate.netacs.org These simulations aim to predict the binding affinity and identify key interaction sites, providing initial hypotheses about the molecular targets through which this compound might exert its effects. researchgate.net For instance, molecular docking has been used in studies involving Annona species and their compounds to understand interactions with targets related to conditions like hyperlipidemia. researchgate.netresearchgate.net While specific detailed results for this compound docking to particular targets were not extensively detailed in the search results, the application of this method to annonaceous acetogenins (B1209576), including those found alongside this compound, is established in the literature. researchgate.netresearchgate.netresearchgate.net The interactions typically involve various non-covalent forces such as hydrogen bonds, alkyl, Pi-alkyl, Pi-sigma, and van der Waals bonds. researchgate.netresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics.

Molecular dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time. acs.org Applied to this compound, MD simulations can provide insights into its conformational flexibility in different environments and the dynamics of its interactions with target molecules. scribd.comacs.org While direct detailed MD studies specifically on this compound's conformational analysis and binding dynamics were not prominently found, MD simulations are a common follow-up to molecular docking studies to assess the stability of the predicted complexes and observe how the molecules behave over time at an atomic level. acs.org This approach can reveal important information about the binding process and the stability of the ligand-receptor complex, complementing the static view provided by molecular docking. acs.org Studies on other annonaceous acetogenins have employed MD simulations to understand their behavior and interactions with biological targets. scribd.comresearchgate.net

Quantum Chemical Calculations of this compound Electronic Properties and Reactivity.

Quantum chemical calculations are theoretical methods that use the principles of quantum mechanics to investigate the electronic structure, properties, and reactivity of molecules. unige.chrsc.orgaspbs.comnih.gov These calculations can provide detailed information about this compound's electronic distribution, molecular orbitals, electrostatic potential, and potential reaction pathways. rsc.orgaspbs.com Such insights are crucial for understanding the intrinsic chemical behavior of this compound and predicting how it might interact in chemical reactions or biological processes at an electronic level. aspbs.comnih.gov While specific quantum chemical calculations focused solely on this compound's electronic properties and reactivity were not extensively detailed in the search results, the application of this method to annonaceous acetogenins has been reported, contributing to the understanding of their chemical nature. scribd.com

In Silico Prediction and Screening for this compound Analogues.

In silico prediction and screening involve using computational methods to identify potential biological activities or properties of a compound and to search for molecules with similar characteristics (analogues). tktsweden.commdpi.comresearchgate.netnih.govfrontiersin.org For this compound, in silico methods can be used to predict various properties, including potential biological activities or to screen databases for structurally similar compounds that might share or have improved properties. tktsweden.commdpi.comnih.gov This can involve using quantitative structure-activity relationship (QSAR) models or other predictive algorithms based on the chemical structure of this compound. tktsweden.comresearchgate.netfrontiersin.org While specific studies on the in silico prediction and screening for this compound analogues were not prominently featured, this approach is widely used in drug discovery and chemical biology to identify potential lead compounds or understand the structural features contributing to activity. mdpi.comresearchgate.netnih.govfrontiersin.org The identification of analogues can lead to the synthesis and evaluation of new compounds with potentially enhanced or altered biological activities. mdpi.comnih.gov

Advanced Analytical Methodologies for Annoglaxin Research

Development of Highly Sensitive and Specific Methods for Annoglaxin Detection in Complex Research Matrices.

The analysis of this compound in complex matrices, such as plant seeds and biological samples, requires analytical methods capable of selectively detecting the compound amidst numerous other constituents. Research has focused on developing sensitive and specific techniques to overcome the challenges posed by these intricate samples plantaedb.com.

Furthermore, metabolomic profiling using techniques like LC/MS and GC/MS has been employed to detect and quantify compounds, including this compound, in complex biological samples such as mushrooms. These studies highlight the need for sensitive detection methods to identify and measure compounds present at varying levels within these matrices. The determination of limits of detection (LOD) and limits of quantification (LOQ) is crucial in establishing the sensitivity of these methods for reliable detection and quantification of this compound in research matrices.

Advanced Chromatographic Techniques (e.g., HPLC-MS, Chiral HPLC) for Isolation and Analysis in Research.

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and its hyphenated techniques like HPLC-Mass Spectrometry (HPLC-MS), are indispensable tools in the isolation and analysis of this compound and other acetogenins (B1209576) in research.

HPLC has been successfully applied for the separation and analysis of this compound. A developed HPLC method allowed for the simultaneous separation of ten standard analytes, including this compound, on a reversed-phase C18 column plantaedb.com. The purity of isolated this compound has been determined using HPLC and confirmed by LC-MS and NMR spectroscopy plantaedb.com.

The coupling of HPLC with Mass Spectrometry (HPLC-MS or LC-MS) provides enhanced specificity and sensitivity for the analysis of complex mixtures containing this compound. LC-MS has been used to confirm the purity of this compound plantaedb.com. UHPLC-MS/MS has also been employed for the chemical characterization of extracts from Annona glabra seeds, leading to the tentative identification of acetogenins among other compounds. While precise identification of all acetogenins in these complex extracts can be challenging, UHPLC-MS/MS provides valuable structural information.

Chiral HPLC is another advanced chromatographic technique relevant to acetogenin (B2873293) research, particularly for separating epimeric compounds plantaedb.com. While the direct application of Chiral HPLC specifically for this compound is not detailed in the provided snippets, chiral HPLC has been successfully used for the separation of epimeric ACGs obtained by synthesis, which is important for determining the absolute configurations of natural ACGs plantaedb.com. Given that this compound is an acetogenin, chiral analysis could be relevant for studying its stereochemistry.

The separation of ACGs, including positional isomers and epimers, has also been achieved using preparative HPLC. Countercurrent chromatography (CCC or CPC) is another method that has been used for isolating ACGs from crude extracts.

Quantitative Methodologies for this compound in Biological Research Systems.

Quantitative analysis of this compound in biological research systems is essential for understanding its levels and potential effects. Methodologies have been developed to accurately quantify this compound in relevant matrices.

The developed HPLC method for the simultaneous determination of this compound and other ACGs in Annona plant seeds includes validation parameters crucial for quantitative analysis plantaedb.com. The method exhibited good linearity over a tested range, with calibration curves showing high linear regression coefficients (γ > 0.9995) plantaedb.com. Precision and accuracy were demonstrated through intra-day and inter-day variations and recovery rates plantaedb.com.

In metabolomic studies utilizing LC/MS and GC/MS, this compound levels have been quantified in biological samples. These studies involve determining parameters such as the limit of detection (LOD) and the limit of quantification (LOQ) to ensure the reliability of the quantitative data obtained from complex biological matrices. For instance, LOD was calculated based on a signal-to-noise ratio (S/N) of 3, and LOQ was calculated based on S/N of 10 in one such study. The accuracy of the quantitative method was investigated by adding different levels of standard solutions to the matrix.

Environmental Fate and Biotransformation of Annoglaxin

Pathways of Environmental Degradation (e.g., biotic and abiotic)

Direct research on the specific biotic and abiotic degradation pathways of Annoglaxin is currently limited. However, based on the chemical structure of acetogenins (B1209576) and general environmental chemistry principles, several degradation routes can be postulated.

Abiotic Degradation: This form of degradation involves non-biological processes. For a molecule like this compound, with its long aliphatic chain, multiple hydroxyl groups, and a lactone ring, abiotic degradation could occur through:

Hydrolysis: The ester linkage in the α,β-unsaturated γ-lactone ring is a potential site for hydrolysis, which would lead to the opening of the ring and a change in the molecule's biological activity. This process is often influenced by pH, with either acidic or alkaline conditions potentially accelerating the reaction.

Photolysis: Exposure to sunlight, particularly ultraviolet (UV) radiation, can induce photochemical reactions. While specific studies on this compound are unavailable, other complex organic molecules are known to undergo degradation through photolysis, which can involve the cleavage of chemical bonds and the formation of smaller, simpler compounds. The presence of chromophores (light-absorbing groups) in the molecule would be a prerequisite for direct photolysis.

Biotic Degradation: This involves the breakdown of the compound by living organisms, primarily microorganisms. Annonaceous acetogenins are considered to be biodegradable. horizonepublishing.com The structural complexity of this compound offers numerous points of attack for microbial enzymes. Key biotic degradation mechanisms likely include:

Oxidation: Microorganisms possess a vast arsenal (B13267) of oxidative enzymes, such as monooxygenases and dioxygenases, that can introduce oxygen atoms into the molecule. This can lead to the hydroxylation of the aliphatic chain or other parts of the molecule, making it more water-soluble and susceptible to further breakdown.

Hydrolysis: As with abiotic degradation, microbial enzymes (esterases) can catalyze the hydrolysis of the lactone ring, a common step in the breakdown of many natural products.

Beta-oxidation: The long fatty acid-like chain of this compound is a prime candidate for degradation via the beta-oxidation pathway, a common microbial process for metabolizing fatty acids.

It is important to note that abiotic and biotic degradation processes are not mutually exclusive and can occur concurrently in the environment, often with one process facilitating the other. For instance, initial partial degradation by photolysis might make the molecule more accessible to microbial attack.

Microbial Biotransformation of this compound

While direct studies on the microbial biotransformation of this compound are not available in the reviewed literature, the microbial communities associated with its host plants, Annona glabra and Annona muricata, provide significant insights into the potential for such processes. horizonepublishing.comwseas.com Biotransformation refers to the specific enzymatic modification of a chemical compound by a biological system, which can lead to derivatives with altered chemical structures and biological activities.

Metagenomic studies of Annona muricata have revealed a rich diversity of associated bacteria, including phyla known for their metabolic versatility. wseas.com

| Phylum | Relative Abundance (%) | Potential Role in Biotransformation |

| Proteobacteria | 58.41 | This phylum includes many genera, such as Pseudomonas, which are renowned for their ability to degrade a wide range of organic compounds, including complex xenobiotics. |

| Bacteroidetes | 18.59 | Members of this phylum are common in soil and are known to be involved in the decomposition of complex organic matter. |

| Actinobacteria | 11.13 | This phylum is a rich source of novel enzymes and has been implicated in the biodegradation of many natural and synthetic compounds. |

| Firmicutes | 7.29 | This group includes genera like Bacillus, which are known to produce a variety of extracellular enzymes capable of breaking down complex polymers. |

Furthermore, endophytic fungi, which live within the tissues of plants without causing disease, have been isolated from Annona muricata. researchgate.netscielo.br Endophytes are known to produce a wide array of bioactive secondary metabolites and have the enzymatic machinery to metabolize compounds produced by their host plant. It is plausible that endophytic fungi residing within Annona species could biotransform this compound into various metabolites. The nature of these transformations could range from simple reactions like hydroxylation, methylation, or glycosylation to more complex ring cleavage or degradation of the aliphatic chain.

The study of microbial biotransformation is a promising field for the discovery of novel derivatives of bioactive compounds like this compound, which may possess unique or enhanced properties.

Ecological Interactions and Presence in Plant Environments

This compound is a natural constituent of certain plants within the Annonaceae family, notably Annona glabra (pond apple) and Annona muricata (soursop). horizonepublishing.comwseas.com Its presence in these plants suggests a role in the ecological interactions of the plant with its environment.

Annonaceous acetogenins as a class are known for their potent biological activities, including insecticidal, pesticidal, and antimicrobial properties. horizonepublishing.comsmujo.id These activities strongly suggest that this compound, along with other acetogenins, functions as a chemical defense mechanism for the plant, protecting it from herbivores and pathogens.

The presence of this compound in different parts of the plant, such as the leaves and seeds, ensures protection at various stages of the plant's life cycle. wseas.comjchemrev.com When these plant parts fall to the ground and decompose, this compound is released into the surrounding soil and litter. Here, it becomes part of the complex chemical milieu of the soil environment, where it can be subjected to the degradation and biotransformation processes described above.

The microbial community in the rhizosphere (the soil region around the plant's roots) of Annona species is likely adapted to the presence of acetogenins. Some microorganisms may have evolved the capacity to utilize these compounds as a carbon and energy source, thus contributing to their degradation. Conversely, the antimicrobial properties of this compound could also shape the composition of the microbial community in the immediate vicinity of the plant, favoring the growth of resistant strains.

A metagenomic study of Annona muricata identified several dominant bacterial genera that could potentially interact with this compound in the plant's natural environment. wseas.com

| Dominant Bacterial Genera in Annona muricata |

| Methylobacterium |

| Sphingomonas |

| Hymenobacter |

| Sphingobacterium |

| Pseudomonas |

| Ralstonia |

| Bacillus |

| Flavobacterium |

| Brachybacterium |

| Erwinia |

The intricate interplay between this compound, its host plant, and the associated microbial communities highlights the compound's significant ecological role. Further research is needed to fully elucidate the specific interactions and the ultimate fate of this compound in its natural plant environment.

Non Therapeutic Research Applications and Biotechnological Potential of Annoglaxin

Annoglaxin as a Chemical Probe for Fundamental Biological Research

A chemical probe is a selective small molecule used to study and manipulate a specific protein or biological pathway, thereby helping to elucidate its function in cellular or physiological contexts. nih.govrjeid.comefmc.info this compound and the broader class of annonaceous acetogenins (B1209576) serve as valuable tools for probing fundamental biological processes, primarily due to their potent and specific mechanism of action.

The primary molecular target of most acetogenins is Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain. acs.orgmdpi.com By inhibiting this essential enzyme complex, acetogenins effectively disrupt the production of ATP, the main energy currency of the cell. acs.org This potent bioactivity allows researchers to use compounds like this compound to investigate the downstream cellular consequences of mitochondrial dysfunction and ATP depletion. For example, the cytotoxicity of this compound against various cell lines, a property that was used to guide its initial isolation, is a direct consequence of this inhibition. nih.gov

Recent advances in chemical biology have expanded the utility of this compound class. Studies have demonstrated that annonaceous acetogenins can be chemically modified and converted into activity-based probes for use in chemical proteomics. researchgate.net These specialized probes have been used to identify new potential protein targets beyond Complex I, providing deeper insights into the complete mechanism of action of these neurotoxic molecules. researchgate.net While this compound itself has primarily been used in bioactivity screening assays, its well-defined role as a potent inhibitor of a key metabolic pathway makes it and its parent class powerful chemical tools for fundamental biological research. acs.orgnih.gov

Potential in Agri-Biotechnology and Crop Protection Research

Annonaceous acetogenins, including this compound, exhibit a broad spectrum of bioactivities that make them promising candidates for development as natural pesticides and crop protection agents. nih.govacs.org Research has demonstrated their effectiveness as insecticides, antifungals, nematicides, and allelopathic agents.

Insecticidal and Antifeedant Activity: Acetogenins are recognized for their potent insecticidal properties against a wide range of agricultural pests and disease vectors. scielo.brscielo.br They are toxic at low concentrations and can affect various stages of insect development. scielo.br The mechanism often involves deterring feeding (antifeedant effects) and direct toxicity. mdpi.comnih.gov Extracts from Annona species, which contain a mixture of acetogenins including this compound, have shown toxicity against pests like the fall armyworm (Spodoptera frugiperda) and mosquito larvae (Aedes aegypti). scielo.brscirp.orgum.edu.my The potent bioactivity of these natural compounds makes them a valuable resource for discovering new, environmentally friendlier insecticides. scielo.brgoogle.com

Antifungal Activity: Extracts from Annona glabra, a known source of this compound, have demonstrated significant antifungal properties. scielo.brscielo.br Studies have shown that these extracts can inhibit the growth of economically important plant pathogens such as Fusarium solani, which causes root rot and wilt in numerous crops. scielo.brscielo.brresearchgate.net The antifungal activity is concentration-dependent, with an A. glabra seed extract showing over 50% inhibition of F. solani at a concentration of 1000 mg L⁻¹. scielo.brscielo.br The extracts also show activity against the oomycete Pythium aphanidermatum, another destructive pathogen in agriculture. scielo.br This suggests a potential application for this compound or this compound-rich extracts in the formulation of bio-fungicides.

Nematicidal Activity: Plant-parasitic nematodes are a major threat to global agriculture. Research has identified nematicidal activity in the constituents of Annona squamosa seeds, which include this compound. mdpi.comencyclopedia.pub A study specifically highlighted the nematicidal and antifungal activities of acetogenins from A. squamosa against various plant pathogens, indicating a broad-spectrum potential for soil-borne disease control. encyclopedia.pubresearchgate.net

Allelopathic Potential: Allelopathy is a biological phenomenon where an organism produces biochemicals that influence the growth and development of other organisms. Leaf extracts from Annona glabra have shown significant allelopathic potential, inhibiting the germination and growth of several weed species. scielo.brresearchgate.net Bio-guided fractionation of these extracts has led to the isolation of active compounds, including acetogenins, which inhibit the growth of wheat coleoptiles, a standard bioassay for detecting herbicidal activity. core.ac.uknih.gov This suggests that this compound could be explored as a lead compound for the development of natural herbicides.

This compound in Materials Science or Chemical Technology Research

Materials science is an interdisciplinary field focused on the discovery, design, and application of new materials. wikipedia.orgmtu.edu It involves understanding the relationship between a material's structure, its processing methods, and its final properties to create materials for a vast range of applications, including electronics, composites, and biomaterials. wikipedia.orgunipr.it

Currently, there is no scientific literature available that describes the application or investigation of this compound in the fields of materials science or chemical technology. The research focus on this compound and other annonaceous acetogenins has been overwhelmingly directed towards their potent biological activities, such as cytotoxicity and pesticidal effects. acs.orgnih.govthieme-connect.com The waxy, lipid-like nature of the molecule, being a fatty acid derivative, is a notable physical property, but its potential for non-biological, materials-based applications remains an unexplored area of scientific inquiry. scielo.br

Table 2: Summary of Investigated Biotechnological Applications for this compound and Related Acetogenins

| Application Area | Target Organism/System | Observed Effect | Reference |

|---|---|---|---|

| Insecticide | Spodoptera frugiperda (Fall Armyworm) | Toxicity, antifeedant effects | scielo.brscirp.org |

| Larvicide | Aedes aegypti (Mosquito) | Larval toxicity | scielo.brum.edu.my |

| Antifungal | Fusarium solani (Plant Pathogen) | Inhibition of mycelial growth | scielo.brscielo.brresearchgate.net |

| Antifungal | Pythium aphanidermatum (Oomycete) | Inhibition of growth | scielo.br |

| Nematicide | Plant-parasitic nematodes | Nematicidal activity | mdpi.comencyclopedia.pubresearchgate.net |

| Herbicide (Allelopathy) | Various weed species, Triticum aestivum | Inhibition of germination and growth | scielo.brcore.ac.uknih.gov |

Future Research Directions and Unanswered Questions for Annoglaxin

Integration of Advanced Technologies (e.g., Omics, Artificial Intelligence) in Annoglaxin Research

The future exploration of this compound will be significantly enhanced by integrating advanced high-throughput and computational technologies. The use of "omics" technologies—such as genomics, proteomics, and metabolomics—can provide a holistic view of the cellular response to this compound nih.gov. By analyzing the complete set of genes, proteins, and metabolites in cancer cells before and after treatment, researchers can identify the precise molecular pathways modulated by the compound beyond its known effect on Complex I. This multi-omics approach allows for a systematic interrogation of biological information, offering unprecedented scale and resolution to understand this compound's full mechanism of action nih.gov.

| Technology Application | Research Goal | Potential Outcome |

| Transcriptomics (RNA-Seq) | Identify genes and pathways altered by this compound treatment. | Uncover novel mechanisms of action and resistance. |

| Proteomics | Map the protein interaction networks affected by this compound. | Identify direct and indirect protein targets. |

| Metabolomics | Profile metabolic shifts in cells treated with this compound. | Understand the impact on cellular energy and biosynthesis. |

| Artificial Intelligence (AI) | Integrate multi-omics data to build predictive models. | Predict patient response and identify new therapeutic uses. |

Exploration of Novel this compound Analogues with Tuned Specificity for Research Tools

While this compound shows promising selectivity, the development of novel analogues is a critical next step for its evolution as both a potential therapeutic and a chemical biology tool nih.gov. The goal of analogue synthesis is to modify the core structure of this compound to enhance desired properties, such as increased potency, greater selectivity for cancer cells, or reduced off-target effects. Medicinal chemistry campaigns often focus on modifying key structural moieties of related acetogenins (B1209576), such as the tetrahydrofuran (B95107) (THF) rings, the alkyl chain, and the α,β-unsaturated γ-lactone tail, which is crucial for biological activity mdpi.com.

By systematically altering these regions, chemists can conduct Structure-Activity Relationship (SAR) studies to determine which parts of the molecule are essential for its cytotoxic effect. For example, simplifying the complex bis-THF core, a common strategy with other acetogenins, could make the molecule easier to synthesize while potentially retaining or even improving its activity profile mdpi.com. Creating a library of this compound analogues would also yield valuable research tools. Probes with tuned specificity could be designed to investigate the function of mitochondrial Complex I with greater precision or to explore other potential cellular targets, thereby helping to elucidate the broader biological role of this class of compounds.

Addressing Synthetic Challenges for Scalable Research Production of this compound

A significant bottleneck in the research and development of complex natural products like this compound is their limited availability from natural sources mdpi.com. The total synthesis of Annonaceous acetogenins is notoriously challenging due to their long aliphatic chains and multiple stereocenters, which require precise and often lengthy chemical sequences to construct beilstein-journals.org. Overcoming these synthetic hurdles is paramount for producing the quantities of this compound needed for extensive preclinical testing and further research.

Future research must focus on developing a convergent and stereoselective total synthesis route. This involves creating key fragments of the molecule separately and then combining them in the final stages—a strategy that is often more efficient than a linear approach beilstein-journals.org. Innovations in synthetic methodology, such as new catalytic methods for stereocontrolled reactions, could dramatically shorten the synthetic pathway. Furthermore, the development of continuous-flow synthesis processes could offer a safer, more efficient, and scalable alternative to traditional batch chemistry, facilitating the production of this compound and its future analogues in the quantities required for robust investigation mdpi.com. Establishing a reliable synthetic supply chain is a critical and necessary step to transition this compound from a laboratory curiosity to a viable research compound.

Interdisciplinary Research on this compound

The full potential of this compound can only be realized through collaborative, interdisciplinary research. The complexity of its biological activity and therapeutic potential necessitates a team-based approach that bridges multiple scientific fields.

Chemistry and Biology: Synthetic chemists are needed to create analogues and scale up production, while cancer biologists are essential for evaluating their efficacy in various cancer models, including drug-resistant cell lines and animal models mdpi.comresearchgate.net.

Pharmacology and Computational Science: Pharmacologists can investigate the compound's behavior in living systems, while computational scientists can use the data to build predictive models of its action, as discussed in the context of AI and omics.

Neuroscience: An important area for interdisciplinary investigation is the potential neurotoxicity of acetogenins. Some compounds in this class have been linked to neurodegenerative disorders, making it crucial for neuroscientists to be involved in evaluating the safety profile of this compound and its analogues mdpi.com.

Materials Science: Emerging fields like drug delivery could benefit from collaboration with materials scientists to develop novel formulations, such as encapsulating this compound in nanoparticles to improve its solubility and targeted delivery to tumor sites, thereby maximizing efficacy and minimizing potential side effects.

By fostering these collaborations, the scientific community can accelerate the pace of discovery and comprehensively evaluate the promise of this compound as a lead compound for future therapeutic development.

Q & A

Q. Q1. What are the primary biochemical properties of Annoglaxin, and how are they validated experimentally?

To characterize this compound, researchers should:

- Structural Analysis : Use NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) to confirm molecular weight and functional groups .

- Purity Assessment : Perform HPLC with UV detection (e.g., C18 column, gradient elution) and validate purity ≥95% using peak integration .

- Solubility/Stability : Conduct pH-dependent solubility tests (e.g., buffered solutions at pH 2–9) and accelerated stability studies (40°C/75% RH for 6 months) .

Q. Q2. How can researchers design initial in vitro assays to assess this compound’s mechanism of action?

- Target Identification : Use affinity chromatography or surface plasmon resonance (SPR) to screen binding partners in cell lysates .

- Dose-Response Curves : Test this compound across a logarithmic concentration range (e.g., 1 nM–100 µM) in cell viability assays (MTT or ATP-based) with triplicate replicates .

- Controls : Include positive controls (e.g., known inhibitors) and vehicle-only controls to isolate compound-specific effects .

Advanced Research Questions

Q. Q3. How should contradictory data on this compound’s efficacy across different cell lines be analyzed?

- Source Validation : Check cell line authentication (STR profiling) and mycoplasma contamination .

- Contextual Factors : Compare culture conditions (e.g., serum concentration, hypoxia vs. normoxia) using ANOVA with post-hoc Tukey tests .

- Pathway Crosstalk : Perform RNA-seq or phosphoproteomics to identify compensatory signaling pathways in resistant cell lines .

- Replication : Repeat experiments in independent labs with standardized protocols (e.g., SOPs for cell passage number) .

Q. Q4. What methodologies optimize this compound’s bioavailability in preclinical models?

- Formulation Screening : Test lipid nanoparticles, cyclodextrin complexes, or PEGylation using in situ intestinal perfusion (rat model) .

- PK/PD Modeling : Collect plasma concentration-time profiles after oral/intravenous administration and fit to a two-compartment model (WinNonlin®) .

- Tissue Distribution : Use LC-MS/MS to quantify this compound in organs (e.g., liver, brain) post-administration .

Q. Q5. How can researchers address discrepancies between in vitro and in vivo toxicity profiles of this compound?

- Metabolite Identification : Use hepatic microsomes or S9 fractions to profile Phase I/II metabolites (UHPLC-QTOF) .

- Off-Target Screening : Employ high-content imaging (e.g., Cell Painting) to detect unexpected cellular phenotypes .

- Species-Specific Differences : Compare murine vs. human hepatocyte responses using transcriptomics .

Methodological Frameworks

Q. Q6. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects?

- Nonlinear Regression : Fit data to sigmoidal models (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate IC₅₀ values .

- Outlier Handling : Apply Grubbs’ test or ROUT method (Q=1%) to exclude anomalies .

- Power Analysis : Use G*Power to determine sample size for achieving 80% power (α=0.05) .

Q. Q7. How should researchers validate this compound’s target engagement in complex biological systems?

- Cellular Thermal Shift Assay (CETSA) : Monitor target protein stability after this compound treatment via Western blot .

- Genetic Knockdown : Compare this compound efficacy in CRISPR/Cas9-mediated target-knockout vs. wild-type cells .

- In Silico Docking : Use AutoDock Vina to predict binding modes and correlate with experimental IC₅₀ .

Data Reporting & Reproducibility

Q. Q8. What criteria ensure reproducibility in this compound synthesis protocols?

- Detailed Characterization : Report melting point, optical rotation, and spectroscopic data (IR, UV-Vis) .

- Batch Documentation : Include lot numbers of reagents, solvent purification methods, and reaction yield variability (±5%) .

- Open Data : Deposit raw NMR/MS files in repositories like Zenodo or ChemSpider .

Q. Q9. How can meta-analyses resolve conflicting findings in this compound studies?

- PRISMA Guidelines : Systematically screen PubMed/Scopus entries with keywords “this compound” AND (“efficacy” OR “toxicity”) .

- Effect Size Calculation : Use random-effects models (RevMan) to aggregate odds ratios or hazard ratios .

- Bias Assessment : Apply Cochrane Risk of Bias Tool to evaluate study quality .

Interdisciplinary Integration

Q. Q10. What collaborative frameworks enhance this compound’s translational potential?

- Pharmacogenomics : Partner with clinical labs to genotype patient-derived xenografts (PDXs) for biomarker discovery .

- Computational Chemistry : Collaborate with ML experts to predict ADMET properties (e.g., SwissADME) .

- Ethics Compliance : Align animal studies with ARRIVE 2.0 guidelines for humane endpoints .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.